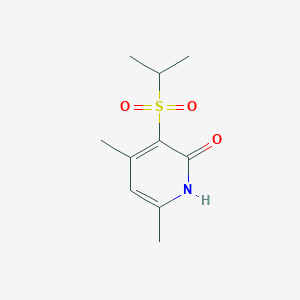

3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

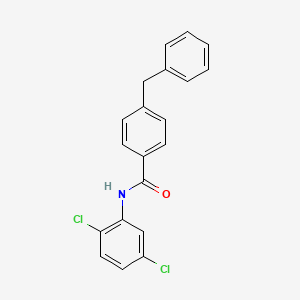

The compound “3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone” is a pyridinone derivative with an isopropylsulfonyl group at the 3-position and methyl groups at the 4 and 6 positions. Pyridinones are a type of compound that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carbonyl (C=O) group at one position, making it a lactam . The isopropylsulfonyl group is a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms) with an isopropyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridinone ring, with the various groups attached at the specified positions. The isopropylsulfonyl group would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyridinone ring and the attached groups. The carbonyl group in the pyridinone ring could potentially undergo reactions such as nucleophilic addition. The isopropylsulfonyl group might also participate in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl group and the carbonyl group in the pyridinone ring could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications

Physical and Structural Studies

- Structural Analysis : Nelson et al. (1988) conducted physical and structural studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, which includes compounds structurally related to 3-(isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone. They utilized X-ray diffraction, mass spectrometry, infrared and proton NMR spectroscopies to understand the bond lengths, angles, and the importance of hydrogen bonding in these compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).

Antioxidant Properties

- Novel Antioxidants : Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating significant antioxidant properties. Their work highlighted a novel class of chain-breaking antioxidants relevant to pyridinone derivatives (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Corrosion Inhibition

- Steel Corrosion Inhibition : Bouklah et al. (2005) investigated pyridine and pyrazole compounds, including those structurally similar to this compound, for their ability to inhibit steel corrosion in hydrochloric acid solution. They found certain pyridinone derivatives to be effective cathodic inhibitors (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Chemical Synthesis Applications

- Precursors in Chemical Synthesis : Govaerts et al. (2002) explored sulfolene pyridinones, closely related to the compound , as precursors for pyridinone ortho-quinodimethanes, which are useful in various chemical syntheses, particularly in Diels-Alder reactions (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).

Ligand and Complexation Studies

- Ligand Synthesis and Characterization : Formica et al. (2003) synthesized and characterized a new tetraazamacrocycle that included pyridinone moieties. Their study contributed to understanding the acid-base properties and the capability of such compounds to interact with simple ammonium cations, highlighting the potential of pyridinone derivatives in creating complex ligands (Formica, Fusi, Giorgi, Guerri, Lucarini, Micheloni, Paoli, Pontellini, Rossi, Tarzia, & Zappia, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4,6-dimethyl-3-propan-2-ylsulfonyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-6(2)15(13,14)9-7(3)5-8(4)11-10(9)12/h5-6H,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJXBDLZLHZAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2795194.png)

![2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile](/img/structure/B2795195.png)

![Imidazo[1,5-a]pyridine-3(2h)-thione](/img/structure/B2795198.png)

![5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2795200.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2795202.png)